

spectroscopic analysis for confirming the structure of tetrahydrocarbazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexanone phenylhydrazone

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A Comparative Guide to the Spectroscopic Analysis of Tetrahydrocarbazole

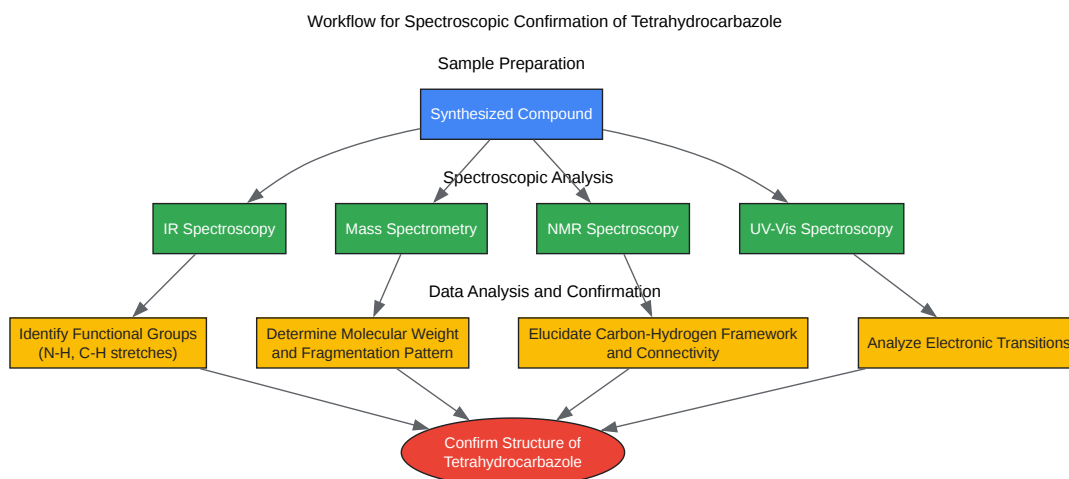
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 1,2,3,4-tetrahydrocarbazole, a crucial scaffold in medicinal chemistry and drug development.^{[1][2][3]} Detailed experimental data and protocols are presented to assist researchers in the unambiguous identification and characterization of this heterocyclic moiety.

Spectroscopic Techniques for Structural Elucidation

The structural confirmation of tetrahydrocarbazole primarily relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Ultraviolet-Visible (UV-Vis) spectroscopy can also provide complementary information about the electronic structure of the molecule. Each technique offers unique insights into the molecular framework, and their combined application provides a definitive structural assignment.

A logical workflow for the spectroscopic analysis of a synthesized sample suspected to be tetrahydrocarbazole is outlined below.



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Caption: Workflow for the spectroscopic confirmation of tetrahydrocarbazole.

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for 1,2,3,4-tetrahydrocarbazole.

^1H NMR Spectroscopy Data

Solvent: CDCl_3 Frequency: 300 MHz or 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|------------------------------------|--------------|-------------------|---|
| 7.64 | br s | 1H | N-H |
| 7.49 | m | 1H | Aromatic C-H |
| 7.29 | m | 1H | Aromatic C-H |
| 7.08-7.71 | br m | 2H | Aromatic C-H |
| 2.74 | br t | 4H | -CH ₂ - (adjacent to aromatic and N) |
| 1.86-1.99 | br m | 4H | -CH ₂ -CH ₂ - |

Data sourced from Organic Syntheses Procedure.[\[4\]](#)

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 75 MHz or 100 MHz

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------|
| 134.66 | Quaternary Aromatic C |
| 133.30 | Quaternary Aromatic C |
| 126.82 | Aromatic C-H |
| 119.96 | Aromatic C-H |
| 118.12 | Aromatic C-H |
| 116.81 | Aromatic C-H |
| 109.61 | Quaternary Aromatic C |
| 108.98 | Quaternary Aromatic C |
| 22.42 | -CH ₂ - |
| 22.32 | -CH ₂ - |
| 22.20 | -CH ₂ - |
| 20.05 | -CH ₂ - |

Data sourced from Organic Syntheses Procedure and ChemicalBook.[4][5]

IR Spectroscopy Data

Technique: KBr disc or neat

| Frequency (cm ⁻¹) | Intensity | Assignment |
|-------------------------------|---------------|---|
| 3401 | Strong, Sharp | N-H Stretch |
| 2928 | Strong | Aliphatic C-H Stretch (asymmetric) |
| 2848 | Strong | Aliphatic C-H Stretch (symmetric) |
| 1470 | Medium | Aromatic C=C Stretch |
| 739 | Strong | Ortho-disubstituted Benzene C-H bend |

Data sourced from Organic Syntheses Procedure and NIST WebBook.[\[4\]](#)[\[6\]](#)

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI) at 75 eV

| m/z | Relative Intensity | Assignment |
|-----|--------------------|---|
| 171 | High | Molecular Ion [M] ⁺ |
| 143 | Base Peak | [M - C ₂ H ₄] ⁺ |
| 170 | Medium | [M - H] ⁺ |

Data sourced from ChemicalBook and NIST WebBook.[\[7\]](#)[\[8\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation:

- A 300 MHz or 400 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the tetrahydrocarbazole sample in about 0.6 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-150 ppm).
 - A longer acquisition time and a greater number of scans are typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the tetrahydrocarbazole structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly grind a small amount of the solid tetrahydrocarbazole sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups present in tetrahydrocarbazole, such as the N-H stretch, aliphatic C-H stretches, and aromatic C=C stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

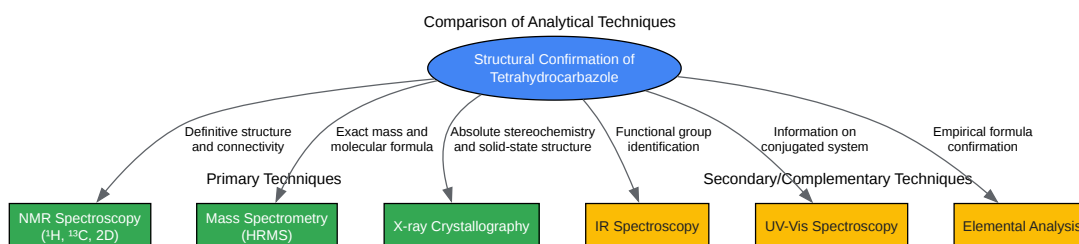
- A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.

Procedure (Electron Ionization):

- Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.
- Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of tetrahydrocarbazole (171 g/mol).
 - Analyze the fragmentation pattern to gain further structural information.

Comparison with Alternative Techniques

While the combination of NMR, IR, and MS is the standard and most powerful approach for the structural confirmation of tetrahydrocarbazole, other techniques can offer complementary or, in some cases, primary structural information, particularly for more complex derivatives or when dealing with isomeric mixtures.



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Caption: Comparison of analytical techniques for tetrahydrocarbazole.

- **X-ray Crystallography:** For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry. However, it requires a suitable single crystal, which can be challenging to obtain.
- **High-Resolution Mass Spectrometry (HRMS):** HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is particularly useful to differentiate between isomers or compounds with the same nominal mass.
- **2D NMR Spectroscopy:** Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the connectivity between protons and carbons, providing an even more detailed and robust structural assignment, especially for substituted tetrahydrocarbazole derivatives.

- Elemental Analysis: This classical technique provides the percentage composition of elements (C, H, N) in the compound, which can be used to confirm the empirical formula.[4]

In conclusion, a multi-technique spectroscopic approach, spearheaded by NMR and MS, and supported by IR, provides an irrefutable confirmation of the structure of tetrahydrocarbazole. The choice of additional or alternative techniques will depend on the specific research question, the nature of the sample, and the available instrumentation.

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- To cite this document: BenchChem. [spectroscopic analysis for confirming the structure of tetrahydrocarbazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199886#spectroscopic-analysis-for-confirming-the-structure-of-tetrahydrocarbazole]

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